CCT241161 Potency Across RAF Isoforms: Head-to-Head Comparison with Analog CCT196969
In a direct head-to-head biochemical kinase assay comparison published in Cancer Cell (2015), CCT241161 and its structural analog CCT196969 were evaluated against purified BRAF, BRAF V600E, CRAF, SRC, and LCK kinases [1]. CCT241161 exhibited marginally greater potency than CCT196969 across all five targets, with the most pronounced difference observed for LCK (CCT241161 IC50 = 3 nM vs CCT196969 IC50 = 20 nM, a 6.7-fold improvement) [2].
| Evidence Dimension | Biochemical kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | BRAF: 30 nM; BRAF V600E: 15 nM; CRAF: 6 nM; SRC: 10 nM; LCK: 3 nM |
| Comparator Or Baseline | CCT196969: BRAF: 100 nM; BRAF V600E: 40 nM; CRAF: 10 nM; SRC: 30 nM; LCK: 20 nM |
| Quantified Difference | CCT241161 is 3.3-fold more potent against BRAF (30 vs 100 nM), 2.7-fold more potent against BRAF V600E (15 vs 40 nM), 1.7-fold more potent against CRAF (6 vs 10 nM), 3.0-fold more potent against SRC (10 vs 30 nM), and 6.7-fold more potent against LCK (3 vs 20 nM) compared to CCT196969. |
| Conditions | In vitro biochemical kinase assay using purified recombinant kinases; ATP concentration at Km for each kinase. |
Why This Matters
For procurement decisions in kinase-focused research programs, the consistently higher potency of CCT241161 versus its closest analog CCT196969 may translate to lower compound consumption and reduced off-target exposure at effective concentrations.
- [1] Girotti MR, Lopes F, Preece N, et al. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015;27(1):85-96. Table S1. PMID: 25500121. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. CCT241161 Ligand Page. Ligand ID: 9814. Comment: 'CCT241161 is marginally more potent in vitro than the analogue CCT196969.' View Source
